molecular formula C25H32N2O4 B3440088 4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B3440088
M. Wt: 424.5 g/mol
InChI Key: ZHJLILUIFUJCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as DTBP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes involved in many cellular processes, including cell growth, differentiation, and apoptosis. DTBP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other disorders.

Mechanism of Action

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide works by binding to the catalytic domain of PKC, blocking its activity. PKC is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can alter these processes, leading to changes in cell behavior and gene expression. The mechanism of action of this compound has been studied extensively, and its selectivity for PKC has been demonstrated in numerous experiments.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and tissues. It can inhibit PKC activity, leading to changes in cell signaling pathways and gene expression. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential use in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. This compound is also relatively easy to synthesize, and its purity and yield can be optimized for specific applications. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes outside of PKC signaling are not well understood.

Future Directions

There are several future directions for the study of 4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide and its potential use in scientific research. One area of interest is the development of more selective inhibitors of PKC, which could lead to improved therapies for cancer and other diseases. Another area of interest is the study of the effects of this compound on other cellular processes, such as apoptosis and cell cycle regulation. Finally, the potential use of this compound in combination with other drugs or therapies is an area of active research, with the goal of improving the efficacy of existing treatments.

Scientific Research Applications

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to changes in cell signaling pathways and gene expression. This compound has been used to study the role of PKC in cancer cell growth and metastasis, as well as in the development of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-24(2)14-18(15-25(3,4)27-24)26-23(29)17-9-7-16(8-10-17)22(28)20-13-19(30-5)11-12-21(20)31-6/h7-13,18,27H,14-15H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJLILUIFUJCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dimethoxybenzoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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